molecular formula C12H26N2O2 B8207769 tert-butyl N-[4-(dimethylamino)-2-methylbutan-2-yl]carbamate

tert-butyl N-[4-(dimethylamino)-2-methylbutan-2-yl]carbamate

Cat. No.: B8207769
M. Wt: 230.35 g/mol
InChI Key: ADUJEOJRPUUOGX-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(dimethylamino)-2-methylbutan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a dimethylamino group, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Properties

IUPAC Name

tert-butyl N-[4-(dimethylamino)-2-methylbutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-11(2,3)16-10(15)13-12(4,5)8-9-14(6)7/h8-9H2,1-7H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUJEOJRPUUOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(dimethylamino)-2-methylbutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the amine to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[4-(dimethylamino)-2-methylbutan-2-yl]carbamate can undergo oxidation reactions, typically involving the oxidation of the dimethylamino group.

    Reduction: The compound can be reduced under specific conditions to yield amines or other reduced products.

    Substitution: It can participate in substitution reactions where the tert-butyl group or the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(dimethylamino)-2-methylbutan-2-yl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .

Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and other biologically active compounds.

Medicine: In medicine, this compound is used in the development of drugs. It is involved in the synthesis of compounds that have potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(dimethylamino)-2-methylbutan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4-(dimethylamino)-2-methylbutan-2-yl]carbamate is unique due to the presence of both the tert-butyl and dimethylamino groups. This combination imparts specific chemical properties and reactivity, making it distinct from other carbamates. Its ability to act as a protecting group and its involvement in various chemical reactions highlight its versatility and importance in synthetic chemistry.

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